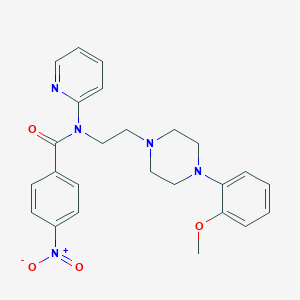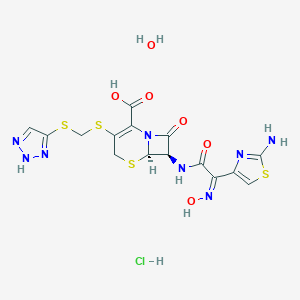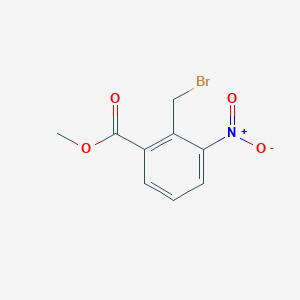![molecular formula C9H18O9S3 B133740 [(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid CAS No. 151301-57-4](/img/structure/B133740.png)
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid, commonly known as McIlvaine buffer, is a zwitterionic buffer widely used in biochemical and biological research. It is composed of two sulfonic acid groups and a tertiary amine group, which gives it a pKa value of 3.0 and 8.0, respectively. The buffer is commonly used in the preparation of biological samples and in biochemical assays due to its ability to maintain a stable pH in the range of 3.0 to 8.0.
作用机制
The mechanism of action of McIlvaine buffer is based on the ability of the buffer to maintain a stable pH in the range of 3.0 to 8.0. The buffer acts as a weak acid and a weak base, which allows it to accept or donate protons to maintain a stable pH. The buffer is effective in maintaining a stable pH due to the presence of two pKa values, which allows it to buffer effectively over a wide range of pH values.
生化和生理效应
McIlvaine buffer has minimal biochemical and physiological effects on biological systems. The buffer is non-toxic and does not interfere with biological processes. However, it is important to note that the buffer can interfere with certain assays, such as those that require the use of metal ions, due to its chelating properties.
实验室实验的优点和局限性
One of the main advantages of McIlvaine buffer is its ability to maintain a stable pH over a wide range of pH values. This makes it an ideal buffer for various biochemical and biological assays. The buffer is also relatively inexpensive and easy to prepare.
One of the limitations of McIlvaine buffer is its inability to buffer effectively at pH values outside of the range of 3.0 to 8.0. Additionally, the buffer can interfere with certain assays, such as those that require the use of metal ions, due to its chelating properties.
未来方向
There are several future directions for the use of McIlvaine buffer in scientific research. One area of research is the development of new buffer systems that can maintain a stable pH over a wider range of pH values. Another area of research is the development of new assays that can be performed using McIlvaine buffer. Additionally, there is a need for further research into the effects of McIlvaine buffer on biological systems, particularly in relation to its chelating properties.
合成方法
McIlvaine buffer can be synthesized by reacting cyclohexylamine with formaldehyde and sodium sulfite under acidic conditions. The resulting product is then sulfonated with sulfuric acid to form the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
McIlvaine buffer is widely used in scientific research as a buffer solution for various biochemical and biological assays. It is commonly used in the preparation of biological samples, such as proteins and enzymes, and in the analysis of DNA and RNA. The buffer is also used in the preparation of electrophoresis gels and in the analysis of membrane proteins.
属性
CAS 编号 |
151301-57-4 |
|---|---|
产品名称 |
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid |
分子式 |
C9H18O9S3 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid |
InChI |
InChI=1S/C9H18O9S3/c10-19(11,12)4-7-1-2-8(5-20(13,14)15)9(3-7)6-21(16,17)18/h7-9H,1-6H2,(H,10,11,12)(H,13,14,15)(H,16,17,18)/t7-,8+,9-/m1/s1 |
InChI 键 |
ZFKUCQBXDACBMI-HRDYMLBCSA-N |
手性 SMILES |
C1C[C@H]([C@H](C[C@@H]1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O |
SMILES |
C1CC(C(CC1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O |
规范 SMILES |
C1CC(C(CC1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O |
同义词 |
CTMS cyclohexane-(1R,2R,4R)-tris(methylenesulfonate) cyclohexane-1,2,4-tris(methylenesulfonate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



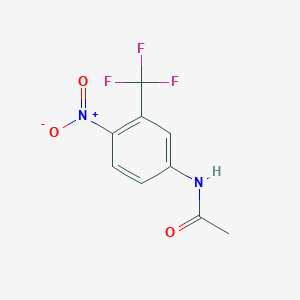
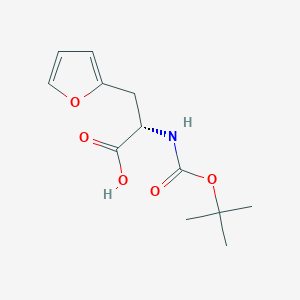
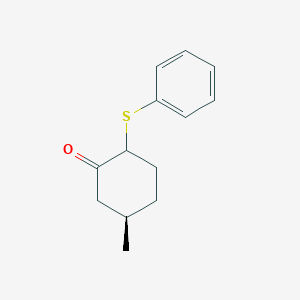
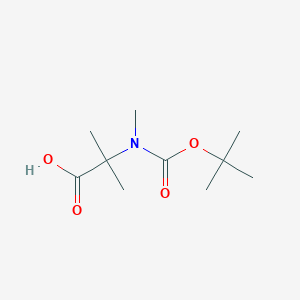
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)
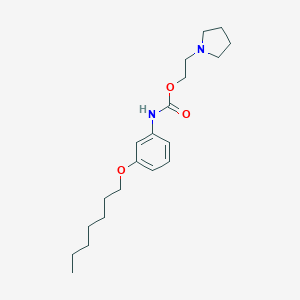

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)


![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)
